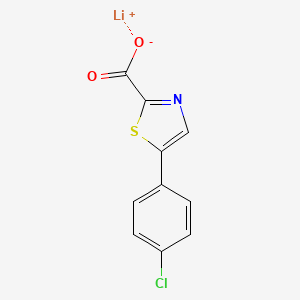
2-chloro-5-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzoic acid
説明
2-Chloro-5-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzoic acid (2C5M2HTBA) is an organic compound that has been researched for its potential applications in scientific research. It is a white, crystalline solid with a molecular weight of 239.58 g/mol. It is a derivative of benzoic acid and is composed of a benzene ring with a chlorine atom and a 2-methyl-2H-1,2,3,4-tetrazol-5-yl group attached.
科学的研究の応用
Growth-Regulating Substances
Research indicates that benzoic acids, including those with chloro and methyl substitutions, exhibit various physiological activities and are utilized in studying plant growth-regulating substances. Specifically, chloro- and methyl-substituted benzoic acids have been investigated for their impact on plant growth using wheat cylinder, pea segment, and pea curvature tests. The presence of chlorine as a substituent particularly enhances the physiological activity of these compounds (Pybus et al., 1959).
Crystal Structure and Molecular Interactions
The study of tetrazolyl benzoic acid compounds, closely related to 2-chloro-5-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzoic acid, reveals their significance in the field of crystallography. These compounds display unique hydrogen-bonding and π–π stacking interactions, contributing to the formation of a three-dimensional network. Such structural properties are essential for understanding molecular interactions and designing advanced materials (Li et al., 2008).
Synthesis and Characterization of Derivatives
The chemical synthesis of derivatives of benzoic acid, including those with tetrazolyl groups, is a significant area of research. These studies involve the synthesis, characterization, and evaluation of these derivatives for potential applications, such as antimicrobial activity. The process includes complex reactions and characterizations using techniques like NMR, IR, and mass spectral analysis, highlighting the compound's relevance in chemical research and potential pharmaceutical applications (Chaitanya et al., 2017).
Pharmaceutical Research
Research in pharmaceutical chemistry involves the synthesis and evaluation of compounds with potential biological activities. Studies on derivatives of tetrazolyl benzoic acid focus on their anticancer and antifungal properties, indicating the compound's importance in the development of new pharmaceuticals. These studies involve complex syntheses, docking studies, and biological activity assays, demonstrating the compound's role in drug discovery and development (Shaikh et al., 2017).
Material Science and Corrosion Inhibition
Compounds based on benzoic acid derivatives, including those with tetrazolyl groups, are investigated for their applications in material science, such as corrosion inhibition for metals. This research involves the synthesis and characterization of these compounds and their evaluation as corrosion inhibitors, providing insights into their potential industrial applications. Structural characterization and experimental techniques are employed to assess their effectiveness, highlighting the compound's significance in the field of material science and engineering (Rbaa et al., 2020).
特性
IUPAC Name |
2-chloro-5-(2-methyltetrazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2/c1-14-12-8(11-13-14)5-2-3-7(10)6(4-5)9(15)16/h2-4H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRNOYOJIYCDPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



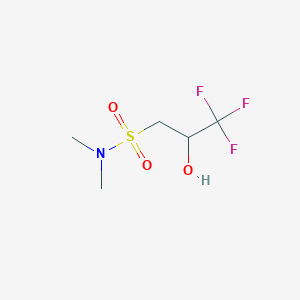

![[2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1435522.png)
![3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1435523.png)
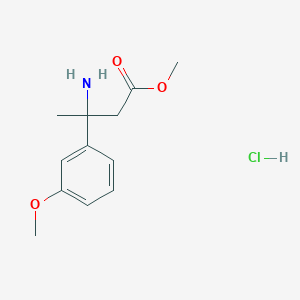
![2-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1435525.png)
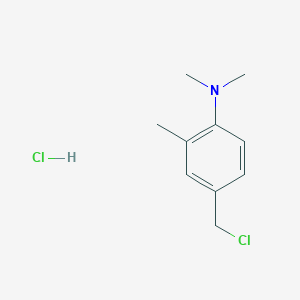
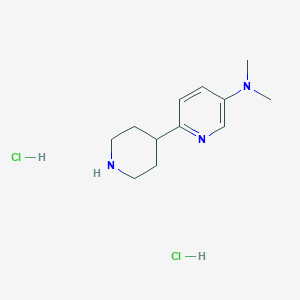


![Tert-butyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1435534.png)
![1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride](/img/structure/B1435536.png)
![[1-(2,2-Difluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1435537.png)
